molecular formula C8H8Br2O2 B1354283 1,3-Dibromo-2,4-dimethoxybenzene CAS No. 185342-88-5

1,3-Dibromo-2,4-dimethoxybenzene

Cat. No. B1354283
CAS RN: 185342-88-5
M. Wt: 295.96 g/mol
InChI Key: UZFUWYMMUGVSCE-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 185342-88-5 . It has a linear formula of C8H8Br2O2 . The molecular weight of this compound is 295.96 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1,3-Dibromo-2,4-dimethoxybenzene is 1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 . This indicates that the molecule consists of a benzene ring with bromine atoms at the 1 and 3 positions, and methoxy groups at the 2 and 4 positions .


Physical And Chemical Properties Analysis

1,3-Dibromo-2,4-dimethoxybenzene is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .

Safety and Hazards

The safety information for 1,3-Dibromo-2,4-dimethoxybenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

1,3-Dibromo-2,4-dimethoxybenzene is a derivative of benzene, a cyclic compound with six carbon atoms . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring, making the benzene ring especially stable .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The reaction involves two steps :

Biochemical Pathways

It’s known that the compound can participate in electrophilic aromatic substitution reactions, which are crucial in the synthesis of many organic compounds .

Pharmacokinetics

Its lipophilicity, a key determinant of adme properties, is estimated to be 27 (iLOGP) according to computational models . This suggests that the compound may have good absorption and distribution characteristics.

Action Environment

The action of 1,3-Dibromo-2,4-dimethoxybenzene can be influenced by various environmental factors. For instance, the compound’s reactivity in electrophilic aromatic substitution reactions can be affected by the presence of other electrophiles and the pH of the environment . Additionally, its stability and efficacy can be influenced by storage conditions .

properties

IUPAC Name

1,3-dibromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFUWYMMUGVSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469964
Record name Benzene, 1,3-dibromo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2,4-dimethoxybenzene

CAS RN

185342-88-5
Record name Benzene, 1,3-dibromo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.9 g of 1-bromo-2,6-dimethoxybenzene and 200 mL of acetonitrile were placed in a flask, and the resulting mixture was cooled on ice. Then, 14.7 g of N-bromosuccinimide was added. Then, while heating the reaction solution to room temperature, stirring was conducted for 8 hours. 2.39 g of N-bromosuccinimide was further added, and stirring was conducted at room temperature for 7 hours. After completion of the stirring, the solvent was distilled off under reduced pressure. Residues were dissolved in dichloromethane, and washed sequentially with sodium thiosulfate and saturated saline. An organic phase was dried with magnesium sulfate and concentrated. Residues were purified by means of silica gel column chromatography, whereby 23.2 g (yield: 95%) of colorless oil of 1,3-bromo-2,6-dimethoxybenzene was obtained.
[Compound]
Name
1,3-bromo-2,6-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Three
Quantity
2.39 g
Type
reactant
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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